1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene
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Overview
Description
1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C15H11BrO It is a brominated derivative of benzene, featuring a phenylprop-2-yn-1-yl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene typically involves the reaction of 4-bromophenol with 3-phenylprop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenylprop-2-yn-1-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the phenylprop-2-yn-1-yl group can be reduced to a double or single bond using hydrogenation reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas atmosphere.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel polymers and materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene depends on the specific reaction it undergoes. For example:
Nucleophilic substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Oxidation: The phenylprop-2-yn-1-yl group undergoes electron transfer reactions, leading to the formation of oxidized products.
Reduction: The triple bond in the phenylprop-2-yn-1-yl group is hydrogenated, resulting in the formation of alkenes or alkanes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-[(3-phenylprop-2-en-1-yl)oxy]benzene: Similar structure but with a double bond instead of a triple bond.
4-Bromo-1,1′4′,1″-terphenyl: A brominated terphenyl derivative with different substitution patterns.
1-Bromo-3-phenylpropane: A simpler brominated compound with a phenylpropane group.
Uniqueness
1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is unique due to the presence of both a bromine atom and a phenylprop-2-yn-1-yl group, which allows it to participate in a wide range of chemical reactions.
Properties
CAS No. |
154884-64-7 |
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Molecular Formula |
C15H11BrO |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
1-bromo-4-(3-phenylprop-2-ynoxy)benzene |
InChI |
InChI=1S/C15H11BrO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,12H2 |
InChI Key |
LQNPZWJZGMCNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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